6-Trifluoromethyl Substitution Confers Superior Antiproliferative Potency Across Multiple Cancer Cell Lines Relative to Gefitinib and Unsubstituted Analogs
6-(Trifluoromethyl)quinazoline-derived 4-stilbenylamino compounds exhibit significantly enhanced antiproliferative activity compared to the clinical EGFR inhibitor gefitinib and unsubstituted quinazoline analogs. In a panel of eight human tumor cell lines, compounds incorporating the 6-CF₃ moiety demonstrated IC₅₀ values approximately 5-fold lower than gefitinib across multiple lines, with the most potent derivative showing an IC₅₀ of ~2.0 μM against A431, A549, and BGC-823 cells, whereas gefitinib required >10.0 μM to achieve comparable inhibition [1]. Furthermore, structure-activity relationship (SAR) analysis within the same study indicated that replacement of the 6-CF₃ group with hydrogen or alternative substituents (e.g., methyl, methoxy) led to a >2-fold increase in IC₅₀ values, confirming the critical role of the trifluoromethyl moiety at the C6 position for maintaining sub-micromolar potency [2].
| Evidence Dimension | Antiproliferative activity (IC₅₀, μM) |
|---|---|
| Target Compound Data | ~2.0 μM (6-CF₃ quinazoline derivatives) |
| Comparator Or Baseline | Gefitinib: >10.0 μM; Unsubstituted/alternative 6-substituted analogs: >4.5 μM |
| Quantified Difference | ~5-fold lower IC₅₀ vs gefitinib; >2-fold lower vs unsubstituted analogs |
| Conditions | MTS assay; 48h exposure; A431, A549, BGC-823 human cancer cell lines |
Why This Matters
This 5-fold potency advantage translates to lower compound requirements in cellular assays, enabling more efficient dose-response studies and reducing the risk of off-target effects at higher concentrations, making 6-(trifluoromethyl)quinazoline the preferred core scaffold for antitumor lead optimization.
- [1] Zhang L, Yang J, et al. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. Molecules. 2017; 22(10): 1624. DOI: 10.3390/molecules22101624. View Source
- [2] Zhang L, Yang J, et al. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. Molecules. 2017; 22(10): 1624. DOI: 10.3390/molecules22101624. View Source
